molecular formula C12H13BrClNO2 B13096322 5-Bromo-3H-spiro[benzofuran-2,4'-piperidin]-3-one hcl

5-Bromo-3H-spiro[benzofuran-2,4'-piperidin]-3-one hcl

Cat. No.: B13096322
M. Wt: 318.59 g/mol
InChI Key: JVWFVTASWVHQPE-UHFFFAOYSA-N
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Description

5-Bromo-3H-spiro[benzofuran-2,4’-piperidin]-3-one hydrochloride: is a chemical compound with the molecular formula C12H12BrNO2 It is a spiro compound, which means it contains a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3H-spiro[benzofuran-2,4’-piperidin]-3-one hydrochloride typically involves the reaction of benzofuran derivatives with piperidine derivatives under specific conditions. The reaction often requires the presence of a brominating agent to introduce the bromine atom into the structure. Common reagents used in the synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where the bromine atom may be replaced or modified.

    Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of other functional groups within the molecule.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-3H-spiro[benzofuran-2,4’-piperidin]-3-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it valuable in the development of new chemical entities.

Biology: In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure allows for the exploration of binding affinities and mechanisms of action.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of 5-Bromo-3H-spiro[benzofuran-2,4’-piperidin]-3-one hydrochloride involves its interaction with specific molecular targets. The bromine atom and spiro structure play a crucial role in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and effects.

Comparison with Similar Compounds

    5-Bromo-3H-spiro[benzofuran-2,4’-piperidine]: This compound is similar in structure but lacks the ketone group present in 5-Bromo-3H-spiro[benzofuran-2,4’-piperidin]-3-one hydrochloride.

    3H-spiro[benzofuran-2,4’-piperidin]-3-one: This compound lacks the bromine atom, making it less reactive in certain chemical reactions.

Uniqueness: The presence of both the bromine atom and the spiro structure in 5-Bromo-3H-spiro[benzofuran-2,4’-piperidin]-3-one hydrochloride makes it unique

Properties

Molecular Formula

C12H13BrClNO2

Molecular Weight

318.59 g/mol

IUPAC Name

5-bromospiro[1-benzofuran-2,4'-piperidine]-3-one;hydrochloride

InChI

InChI=1S/C12H12BrNO2.ClH/c13-8-1-2-10-9(7-8)11(15)12(16-10)3-5-14-6-4-12;/h1-2,7,14H,3-6H2;1H

InChI Key

JVWFVTASWVHQPE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C(=O)C3=C(O2)C=CC(=C3)Br.Cl

Origin of Product

United States

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